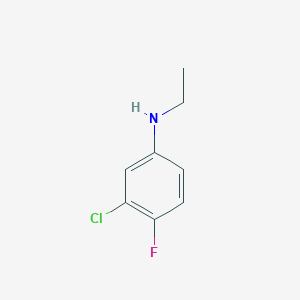

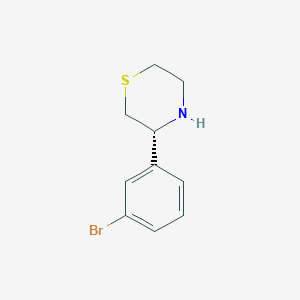

![molecular formula C6H12ClN3O B2499728 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride CAS No. 1146691-80-6](/img/structure/B2499728.png)

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride" is a derivative of the 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold, which is a rigid piperazine homologue. This scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural properties .

Synthesis Analysis

The synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives has been reported using various strategies. One approach starts from l-4-hydroxyproline, employing a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence, which is a novel method for preparing diamino acids . Another method involves the directed metalation strategy to synthesize new C-substituted derivatives, with the absolute configuration confirmed by NMR and X-ray crystallography . A practical synthesis route has also been detailed, featuring a Staudinger reduction of an azide to facilitate a transannular cyclization, providing access to the DBH scaffold on a gram scale .

Molecular Structure Analysis

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized, with the asymmetric unit containing two crystallographically independent cages of the compound, protonated at the two nitrogen sites. The structure is stabilized by a complex three-dimensional network of N—H⋯Br hydrogen bonds .

Chemical Reactions Analysis

The reactivity of the DBH scaffold allows for the synthesis of various substituted derivatives. For instance, a method for synthesizing substituted 2,5-diazabicyclo[2.2.1]heptanes from 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine has been proposed, with 1H NMR spectroscopy indicating multiple conformations in solution . Additionally, the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, has been achieved, which could serve as a model for studying the reactivity of the DBH scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of the DBH derivatives are influenced by their rigid bicyclic structure. The crystal structure analysis reveals the presence of strong hydrogen bonding, which could affect the compound's solubility and stability . The multiple conformations observed in NMR studies suggest that the derivatives can exist in different forms in solution, which may have implications for their reactivity and interaction with biological targets .

Scientific Research Applications

Synthesis and Chemistry

- Synthesis Methods : A practical synthesis method for (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, which is valuable in medicinal chemistry, has been developed (Beinat, Banister, McErlean, & Kassiou, 2013).

- Crystal Structure Analysis : The molecular structure of 2,5-diazabicyclo[2.2.1]heptane has been characterized, which helps in understanding its chemical properties (Britvin & Rumyantsev, 2017).

Medical and Biological Applications

- Antiproliferative Activity : Research has explored the antiproliferative activity of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives against cervical cancer cell lines, showing significant potential in cancer therapy (Laskar et al., 2018).

- Neurological Applications : Certain derivatives, such as 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides, have shown activity at nicotinic acetylcholine receptors, suggesting potential in neurological disorders (Strachan et al., 2014).

Catalysis and Organic Synthesis

- Use in Organocatalysis : The use of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis, particularly in the Biginelli reaction, highlights its role in the synthesis of biologically active heterocycles (González-Olvera et al., 2008).

Advanced Materials and Ligands

- Copper(II) Complexes : Research into the reaction of chiral ligands, including (1S,4S)-2,5-bis(6-methylpyridyl)-diazabicyclo[2.2.1]heptane, with CuCl2, has implications for the development of advanced materials and catalysis (Castillo et al., 2013).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by (1S,4S)-2,5-Diazabicyclo[22Understanding the affected pathways and their downstream effects requires knowledge of the compound’s primary targets, which are currently unidentified .

Pharmacokinetics

Its water solubility is very high, which may impact its bioavailability .

properties

IUPAC Name |

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c7-6(10)9-3-4-1-5(9)2-8-4;/h4-5,8H,1-3H2,(H2,7,10);1H/t4-,5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAPIRZZVUMGTB-FHAQVOQBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN[C@@H]1CN2C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2499652.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)

![2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2499657.png)

![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)

![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)